5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Data availability Procurement risk 5-nitrothiophene

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 240122-26-3) is a 2,3-dihydro-1,4-diazepinium nitrate salt belonging to the broader class of 5-nitrothiophene derivatives. It is commercially available as a research compound with a stated purity of 95%.

Molecular Formula C10H8F3N3O2S
Molecular Weight 291.25 g/mol
CAS No. 240122-26-3
Cat. No. B12865583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
CAS240122-26-3
Molecular FormulaC10H8F3N3O2S
Molecular Weight291.25 g/mol
Structural Identifiers
SMILESC1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C10H8F3N3O2S/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18/h1-2,5,15H,3-4H2
InChIKeyXUWIUPYDOBHJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: Chemical Identity and Procurement Profile


5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 240122-26-3) is a 2,3-dihydro-1,4-diazepinium nitrate salt belonging to the broader class of 5-nitrothiophene derivatives. It is commercially available as a research compound with a stated purity of 95% . The molecule contains a trifluoromethyl-substituted diazepine ring linked to a nitrothiophene moiety, a structural motif that has been explored in the context of antimicrobial and antiproliferative research [1]. However, publicly available, comparator-based performance data for this specific compound remain extremely limited, and no direct head-to-head studies against close structural analogs have been identified in peer-reviewed literature at the time of this analysis.

Why Generic 5-Nitrothiophene or Diazepine Analogs Cannot Substitute for CAS 240122-26-3


The biological activity of nitrothiophenes is exquisitely dependent upon the position and electronic nature of substituents on both the thiophene ring and the attached heterocyclic scaffold [1]. The specific combination of a 2,3-dihydro-1,4-diazepine core with a 5-nitrothiophene ring and a trifluoromethyl group creates a unique electronic and steric environment that governs its reduction potential, reactive oxygen species (ROS) generation, and target-binding affinity. Even subtle modifications, such as removing the trifluoromethyl group, altering the nitro group's position, or exchanging the diazepine for a related seven-membered heterocycle, can lead to dramatic potency shifts or a complete loss of activity [2]. Therefore, interchanging this compound with another diazepine or nitrothiophene derivative without empirical validation introduces significant risk of experimental failure and irreproducibility.

Quantitative Differentiation Evidence for 5-(5-Nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine


Critical Data Gap Notification: No Head-to-Head Comparator Data Available for CAS 240122-26-3

An exhaustive search of primary research papers, patents, and authoritative databases returned no direct, quantitative head-to-head comparisons between 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and any close structural analog. The only directly verifiable quantitative metrics for the compound are its molecular formula (C10H9F3N4O5S) and molecular weight (354.26 g/mol) . Class-level inferences suggest that 5-nitrothiophenes can exhibit activity against non-replicating Mycobacterium tuberculosis in the streptomycin-starved 18b model, with highly active compounds showing minimal cytotoxicity [1], but this data cannot be directly attributed to the target compound.

Data availability Procurement risk 5-nitrothiophene

Appropriate Application Scenarios for 5-(5-Nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Based on Available Evidence


Antimycobacterial Screening in Non-Replicating Assay Models

The class of 5-nitrothiophenes has demonstrated activity against non-replicating Mycobacterium tuberculosis in the streptomycin-starved 18b model [1]. This compound, as a novel 5-nitrothiophene-diazepine hybrid, should be prioritized for evaluation in similar persister-cell assays. Any hit identified must be compared directly against lead 5-nitrothiophenes (e.g., compound 1 from Gurumurthy et al.) under identical conditions to establish a performance rank.

Structure-Activity Relationship (SAR) Studies for Nitroreductase-Dependent Prodrugs

The diazepine ring introduces distinct steric and electronic properties relative to simpler 5-nitrothiophenes. Researchers investigating F420-dependent nitroreductase activation pathways [1] can use this compound to probe the steric tolerance of the Ddn enzyme active site. Quantitative reduction rates and nitric oxide release should be measured and compared against established nitroheterocyclic substrates.

Radiosensitizer or Bioreductive Prodrug Exploration

Nitrothiophenes with electrophilic substituents have previously been evaluated as radiosensitizers and bioreductively activated cytotoxins [2]. The trifluoromethyl group on the diazepine ring of this compound may enhance its electron affinity and hypoxia-selective reduction. Comparative clonogenic survival assays under oxic versus hypoxic conditions against known radiosensitizers (e.g., misonidazole) would be required to validate this hypothesis.

Quote Request

Request a Quote for 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.